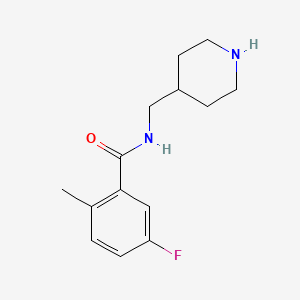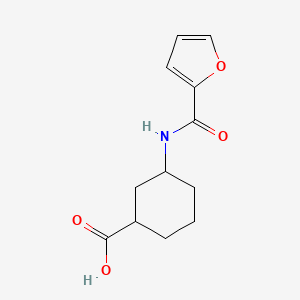![molecular formula C12H16N2O3 B7569168 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid, also known as MPAA, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological pathways and processes. In
作用机制
The mechanism of action of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of glycine decarboxylase, an enzyme involved in the metabolism of glycine. This inhibition leads to an increase in the levels of glycine, which has been shown to have a variety of physiological effects, including the modulation of neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth and proliferation, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential tool for investigating the underlying mechanisms of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid in lab experiments is its specificity for glycine decarboxylase, making it a valuable tool for investigating the role of this enzyme in various biological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with in the laboratory. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the use of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid in scientific research. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, this compound could be used to investigate the role of glycine decarboxylase in various biological processes, including energy metabolism and cellular signaling. Finally, the development of more efficient synthesis methods for this compound could enable its broader use in scientific research.
合成方法
The synthesis of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid involves several steps, including the reaction of pyridine-4-carbonyl chloride with isobutylamine to form the corresponding amide. This amide is then reacted with glycine ethyl ester to form the desired product, this compound. The overall yield of this synthesis is approximately 50%, making it a relatively efficient method for producing this compound.
科学研究应用
2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid has been shown to have a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. In cancer biology, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, making it a potential tool for investigating the underlying mechanisms of various neurological disorders.
属性
IUPAC Name |
2-[2-methylpropyl(pyridine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-14(8-11(15)16)12(17)10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABPIZKVCDYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569092.png)

![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
